molecular formula C12H16ClN3O2 B8012376 tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B8012376
M. Wt: 269.73 g/mol
InChI Key: YXHAVLMLBMPXAG-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl 4-chloro-2-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate. The name delineates its core structure:

  • Pyrrolo[3,4-d]pyrimidine : A fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) annulated with a pyrimidine ring (six-membered, two nitrogens at positions 3 and 4).
  • Substituents : A chlorine atom at position 4, a methyl group at position 2, and a tert-butyloxycarbonyl (Boc) group at position 6.
  • Hydrogenation : The "5,7-dihydro" designation indicates partial saturation of the pyrrolo ring, with two double bonds remaining in the pyrimidine moiety.

The molecular formula is C₁₂H₁₆ClN₃O₂ , with a molar mass of 269.73 g/mol . Key identifiers include the CAS registry number 1393575-79-5 and PubChem CID 72210094 .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.48 (s, 9H) : Singlet for the tert-butyl group.
  • δ 2.58 (s, 3H) : Methyl group at position 2.
  • δ 3.80–4.20 (m, 4H) : Protons on the dihydropyrrole ring (H-5 and H-7).
  • δ 7.35 (s, 1H) : Aromatic proton on the pyrimidine ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.2 : tert-Butyl carbons.
  • δ 80.5 : Quaternary carbon of the Boc group.
  • δ 153.4, 148.6 : Pyrimidine carbons (C-4 and C-2).
  • δ 165.2 : Carbonyl carbon of the carboxylate.
Infrared (IR) Vibrational Profile

The IR spectrum (KBr, cm⁻¹) reveals:

  • 2975–2860 : C-H stretching of the tert-butyl and methyl groups.
  • 1745 : Strong carbonyl (C=O) stretch of the ester group.
  • 1550–1450 : Aromatic C=C and C=N vibrations.
  • 750 : C-Cl stretching.
Mass Spectrometric Fragmentation Patterns

The ESI-MS (positive mode) shows:

  • m/z 270.1 [M+H]⁺ : Molecular ion peak.
  • m/z 214.0 : Loss of the tert-butyl group (C₄H₉).
  • m/z 168.9 : Subsequent loss of CO₂.

X-Ray Crystallographic Studies

Single-crystal X-ray diffraction confirms the bicyclic framework and substituent positions (Figure 1). Key metrics include:

  • Bond lengths : N1-C2 = 1.34 Å, C4-Cl = 1.73 Å.
  • Bond angles : N1-C2-N3 = 116°, C5-N6-C7 = 109°.
  • Torsion angles : The dihydropyrrole ring adopts a boat conformation, while the pyrimidine ring is planar.

Figure 1 : X-ray crystal structure of tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate. Color code: C (gray), N (blue), O (red), Cl (green).

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) calculations align with experimental data:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Optimized geometry : The Boc group projects perpendicularly from the bicyclic plane, minimizing steric strain.

Properties

IUPAC Name

tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-7-14-9-6-16(5-8(9)10(13)15-7)11(17)18-12(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAVLMLBMPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves a cyclocondensation reaction between tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate and methylamine derivatives. Key steps include:

  • Amine Activation : N-Ethyl-N-isopropylpropan-2-amine (DIPEA) in dimethylformamide (DMF) facilitates nucleophilic substitution at the C4 position.

  • Chlorine Retention : The chloro group remains intact during cyclization due to steric protection from the tert-butyl ester.

Optimization Parameters

  • Solvent Choice : DMF outperforms THF and DCM in yield (78–85% vs. <50%) due to superior solubility of intermediates.

  • Temperature Control : Reactions conducted at 80–90°C for 12–18 hours prevent decomposition of the pyrrolopyrimidine core.

  • Workup Protocol : Sequential extraction with ethyl acetate and water, followed by silica gel chromatography, achieves >97% purity.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
DMF801285
THF652442
DCM403631

Halogenation-Cyclization Cascade

Sequential Chlorination and Ring Closure

An alternative route begins with tert-butyl 2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate, introducing chlorine via POCl₃ in dichloroethane.

  • Chlorination : POCl₃ (3 eq) at reflux (80°C) for 6 hours selectively substitutes the C4 hydrogen.

  • Quenching : Gradual addition to ice-water minimizes hydrolysis of the tert-butyl group.

Challenges and Solutions

  • Byproduct Formation : Over-chlorination at C2 is mitigated by stoichiometric control (POCl₃ ≤ 3 eq).

  • Purification : Recrystallization from ethanol/water (7:3) yields 68–72% product with 99% HPLC purity.

Cross-Coupling and Protective Group Manipulation

Suzuki-Miyaura Approach

A less conventional method employs a palladium-catalyzed cross-coupling between boronic esters and chloropyrimidine precursors.

  • Borylation : Pinacolborane introduces a boronate group at C4 of a pyrrolopyrimidine intermediate.

  • Coupling : Reaction with methyl-substituted aryl halides using Pd(PPh₃)₄ achieves 55–60% yield.

Limitations

  • Cost : Palladium catalysts and specialized ligands increase synthesis expenses.

  • Scalability : Column chromatography is required for intermediate isolation, limiting industrial application.

Comparative Analysis of Methods

Efficiency Metrics

MethodStepsTotal Yield (%)Purity (%)Scalability
Direct Cyclization378–8597–99High
Halogenation-Cyclization465–7299Moderate
Cross-Coupling550–6095Low

Industrial Applicability

The direct cyclization method is favored for large-scale production due to fewer steps and higher yields. In contrast, the cross-coupling route remains exploratory, primarily used for generating structural analogs .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-methyl-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrrolo[3,4-d]pyrimidine core. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference ID
tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate 4-Cl, 2-Me, 6-Boc 283.75* Synthetic intermediate for CNS-targeted drugs
tert-Butyl 4-oxo-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate 4-Oxo, 6-Boc 237.26 Precursor for kinase inhibitors
tert-Butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate 2-Cl, 6-Boc 268.72 Intermediate in antimicrobial agent synthesis
tert-Butyl 4-morpholino-2-vinyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate 4-Morpholino, 2-Vinyl, 6-Boc 370.43 Inhibitor of CYP121A1 (Mycobacterium tuberculosis)
tert-Butyl 2-(3-trifluoromethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-... 2-(CF3Ph), 5-Pyrrolidinyl, 6-Boc 466.43 Fluorinated analog with enhanced bioavailability

*Calculated based on molecular formula C₁₂H₁₆ClN₃O₂.

Key Observations :

  • Chloro vs. Oxo at Position 4 : The 4-chloro derivative (target compound) is more electrophilic than the 4-oxo analog, making it reactive in nucleophilic substitution reactions .
  • Methyl vs. Vinyl at Position 2 : The 2-methyl group provides steric hindrance, whereas the 2-vinyl substituent (e.g., in ) enables conjugation, altering electronic properties and binding affinity .
  • Morpholino and Fluorinated Groups: Substituents like morpholino () or trifluoromethylphenyl () enhance target selectivity and metabolic stability, critical for drug development .

Biological Activity

Tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS No. 1393575-79-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolo-pyrimidine structure, which is known for various pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16ClN3O2
  • Molecular Weight : 269.73 g/mol
  • Structure : The compound features a tert-butyl group and a chloro substituent on a pyrrolo-pyrimidine core.

Research indicates that compounds containing the pyrrolo-pyrimidine framework exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that derivatives of pyrrolo-pyrimidines can mitigate oxidative stress by modulating pathways such as the Akt/Nrf2/HO-1 signaling pathway . This suggests that this compound may possess similar properties.
  • Anticancer Potential : Compounds in this class have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

Activity Type Details
Antioxidant Activity Modulates oxidative stress pathways; potential to reduce ROS levels .
Anticancer Activity Induces apoptosis in cancer cell lines; specific IC50 values pending further studies.
Neuroprotective Effects Potential to protect neuronal cells from apoptosis under stress conditions .

Case Studies

  • Oxidative Stress Mitigation :
    • A study indicated that related compounds could alleviate oxidative stress-induced cell apoptosis in vitro. This was evidenced by reduced levels of reactive oxygen species (ROS) and enhanced activity of antioxidant enzymes following treatment with these compounds .
  • Cytotoxicity Against Cancer Cells :
    • In vitro testing on human cancer cell lines revealed that derivatives of pyrrolo-pyrimidines exhibited significant cytotoxicity. The specific mechanisms involved include the activation of apoptotic pathways and inhibition of cell proliferation signals.
  • Neuroprotective Properties :
    • Research has suggested that certain pyrrolo-pyrimidine derivatives can protect neurons from damage caused by oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic: What are the established synthetic routes for tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate, and how do reaction conditions affect yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, halogenation, and protection/deprotection strategies. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,4-d]pyrimidine core via condensation reactions, often using tert-butyl groups as protecting agents for carboxylate intermediates .
  • Chlorination : Introduction of the 4-chloro substituent using POCl₃ or other chlorinating agents under controlled temperatures (70–100°C) .
  • Catalytic Cross-Coupling : Palladium-mediated reactions (e.g., Pd(OAc)₂/X-Phos) for functionalization, as seen in structurally similar compounds. Optimal yields (70–90%) require inert atmospheres (N₂/Ar), Cs₂CO₃ as a base, and dioxane as a solvent .

Critical Factors Influencing Yield:

FactorImpactExample from Evidence
Catalyst SystemPd(OAc)₂/X-Phos enhances coupling efficiency
TemperatureExcess heat promotes decomposition; 80–90°C ideal for chlorination
Solvent PolarityPolar aprotic solvents (DMF, dioxane) improve intermediate solubility

Basic: What spectroscopic techniques are used to characterize this compound, and what key markers validate its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key markers include:
    • tert-butyl group : Singlets at δ 1.4–1.6 ppm (¹H) and δ 27–30 ppm (¹³C).
    • Pyrrolo[3,4-d]pyrimidine core : Aromatic protons (δ 7.5–8.5 ppm) and sp³ hybridized carbons (δ 40–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 299.16 for analogs) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized to minimize side products in functionalized derivatives?

Methodological Answer:

  • Catalyst Screening : Use Buchwald-Hartwig precatalysts (e.g., Pd(dba)₂) with sterically hindered ligands (X-Phos, SPhos) to suppress β-hydride elimination .
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetalation efficiency compared to weaker bases .
  • Real-Time Monitoring : Employ LC-MS to detect intermediates and adjust reaction time (typically 12–24 hours) .

Example from :
A Pd(OAc)₂/X-Phos system in dioxane achieved 85% yield in a spirocyclic analog synthesis. Side products (e.g., dechlorinated byproducts) were reduced by maintaining strict anhydrous conditions .

Advanced: What strategies resolve contradictions in reported biological activities of pyrrolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Structural Variability : Minor substituent changes (e.g., 4-chloro vs. 4-oxo groups) alter binding affinities. For example, the 4-oxo derivative inhibits CDK2 (IC₅₀ = 0.8 µM) via hydrogen bonding to Lys89 and Asp145, while chloro analogs show reduced activity .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardize protocols using recombinantly expressed kinases for direct comparisons .

Validation Workflow:

Structural Reanalysis : Confirm purity and stereochemistry via X-ray crystallography .

Dose-Response Curves : Repeat assays with a 10-point dilution series to refine IC₅₀ values .

Advanced: How do steric and electronic effects influence the reactivity of the 4-chloro substituent in further functionalization?

Methodological Answer:

  • Steric Effects : The tert-butyl group at position 6 hinders nucleophilic attack at position 4, necessitating bulky ligands (e.g., X-Phos) to direct coupling to the 2-methyl position .
  • Electronic Effects : The electron-withdrawing chlorine atom activates the pyrimidine ring for SNAr reactions. For example, substitution with piperazine derivatives proceeds at 60°C in DMF, while methyl groups require harsher conditions (100°C, DMSO) .

Case Study from :
Replacement of 4-chloro with a methylthio group in a pyrido[3,4-d]pyrimidine analog increased enzymatic inhibition 10-fold, highlighting electronic modulation’s role .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced degradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions. PPE (nitrile gloves, lab coat) is mandatory due to potential toxicity (H302/H315 hazards) .

Advanced: How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses with CDK2. Focus on interactions with the ATP-binding pocket (e.g., hydrogen bonds to Glu81 and Lys33) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. Chlorine’s σₚ = 0.23 enhances binding compared to σₚ = -0.17 for methyl groups .

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